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molecular formula C12H13NO3 B3033642 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 109859-99-6

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3033642
M. Wt: 219.24 g/mol
InChI Key: XRKSEEMBEXHDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05175157

Procedure details

At -60° C., 150 ml of 1.6 molar butyl lithium solution in n-hexane are added to 28.3 g =39.3 ml (0.28 mol) of diisopropylamine in 400 ml of absolute ether, with stirring and under nitrogen. 35.1 g (0.2 mol) of N-benzyl-2-pyrrolidone dissolved in 150 ml of absolute ether are added dropwize thereto at -60° C. The cooling bath is taken away and dry carbon dioxide is introduced for 15 minutes. After stirring for 10 minutes the mixture is poured onto ice, the organic phase is separated off and extracted twice with 2 molar sodium hydroxide solution. The combined aqueous phases are extracted once with ether and then acidified with concentrated hydrochloric acid, with cooling. The aqueous phase is extracted twice with methylene chloride and, after the organic phase has been dried over magnesium sulphate, it is concentrated by evaporation in vacuo. Yield: 35 g (79.8% of theory), Rf value: 0.42 (silica gel, eluant: 5% ethanol in methylene chloride).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
39.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([N:20]1[CH2:24][CH2:23][CH2:22][C:21]1=[O:25])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[C:26](=[O:28])=[O:27]>CCCCCC.CCOCC>[CH2:13]([N:20]1[CH2:24][CH2:23][CH:22]([C:26]([OH:28])=[O:27])[C:21]1=[O:25])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
39.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
35.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwize
CUSTOM
Type
CUSTOM
Details
at -60° C
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes the mixture
Duration
10 min
ADDITION
Type
ADDITION
Details
is poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 2 molar sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases are extracted once with ether
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after the organic phase has been dried over magnesium sulphate, it
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation in vacuo

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C(CC1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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